N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide and related compounds involves complex chemical processes. For example, benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles have been synthesized and evaluated for their inhibitory activity, showcasing the intricate procedures involved in obtaining such compounds (Kim, Jung, Lee, & Dewang, 2009). Additionally, the synthesis of benzimidazoles and quinoxalines from aromatic diamines and alcohols through iridium-catalyzed acceptorless dehydrogenative alkylation indicates the versatility of methods available for constructing such molecules (Hille, Irrgang, & Kempe, 2014).
Molecular Structure Analysis
The molecular structure and anticancer activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been extensively studied, revealing insights into the compound's structural intricacies and potential biological interactions (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018). Understanding the molecular structure is crucial for elucidating the compound's mechanism of action and optimizing its potential applications.
Chemical Reactions and Properties
N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide participates in various chemical reactions, contributing to its diverse properties. The synthesis and evaluation of similar compounds have provided insights into their chemical behavior and interactions. For instance, practical chemoselective aromatic substitution has been employed to synthesize derivatives, highlighting the compound's reactive nature and potential for modification (Yu, Zhu, Liu, Liu, Li, Han, Duan, Bai, Zhang, & Xia, 2022).
Physical Properties Analysis
The physical properties of N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide, such as solubility, melting point, and stability, are essential for its application and handling. These properties are influenced by the compound's molecular structure and can affect its efficacy and usability in various applications. Research on similar compounds provides valuable insights into these aspects, although specific studies on N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide's physical properties are limited.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for chemical modifications, and interactions with other molecules, define the compound's utility in research and application fields. Studies on related compounds, such as the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, shed light on the chemical versatility and potential biological relevance of such molecules (2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with proteins such as aurora kinase a and cyclin-dependent kinase 2 .
Mode of Action
This can result in changes to the cellular processes that these proteins are involved in .
Result of Action
Based on its potential targets, it may influence cell proliferation and signaling .
Eigenschaften
IUPAC Name |
N-[3-(benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c27-29(28,15-8-2-1-3-9-15)25-20-21(24-17-11-5-4-10-16(17)23-20)26-14-22-18-12-6-7-13-19(18)26/h1-14H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBPWWNKAYWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368019 |
Source
|
Record name | N-[3-(1H-Benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[3-(1h-Benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide | |
CAS RN |
5123-58-0 |
Source
|
Record name | N-[3-(1H-Benzimidazol-1-yl)quinoxalin-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.